1-(6-Bromopyridin-2-yl)piperidin-3-ol
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Overview
Description
1-(6-Bromopyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . This compound features a bromopyridine moiety attached to a piperidin-3-ol structure, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1-(6-Bromopyridin-2-yl)piperidin-3-ol typically involves the reaction of 6-bromopyridine with piperidin-3-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(6-Bromopyridin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)piperidin-3-ol has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions . The piperidin-3-ol structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar structure but with the bromine atom at a different position on the pyridine ring.
1-(6-Chloropyridin-2-yl)piperidin-3-ol: This compound features a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(6-Bromopyridin-2-yl)piperidin-4-ol: This compound has the hydroxyl group at a different position on the piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H13BrN2O |
---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H13BrN2O/c11-9-4-1-5-10(12-9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7H2 |
InChI Key |
INBUDHUQWUBOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC=C2)Br)O |
Origin of Product |
United States |
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